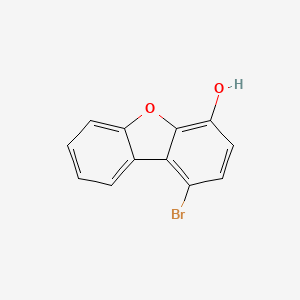

1-bromo-dibenzofuran-4-ol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-bromodibenzofuran-4-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H7BrO2/c13-8-5-6-9(14)12-11(8)7-3-1-2-4-10(7)15-12/h1-6,14H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RNNOJDJYFVRUCZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C3=C(C=CC(=C3O2)O)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H7BrO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

873974-43-7 | |

| Record name | 1-Bromodibenzo[b,d]furan-4-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Synthesis and characterization of 1-bromo-dibenzofuran-4-ol

An In-Depth Technical Guide to the Synthesis and Characterization of 1-bromo-dibenzofuran-4-ol

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of this compound, a key heterocyclic intermediate for researchers in drug development and materials science. The document details a strategic synthetic approach, beginning with the synthesis of the dibenzofuran-4-ol precursor, followed by a regioselective bromination. The narrative emphasizes the rationale behind experimental choices, from reagent selection to reaction conditions. Furthermore, this guide outlines a complete protocol for the structural and purity confirmation of the final compound using a suite of spectroscopic techniques, including NMR, Mass Spectrometry, and IR spectroscopy. Predicted analytical data is provided to serve as a benchmark for researchers. The methodologies are presented to be self-validating, ensuring scientific integrity and reproducibility.

Introduction: The Significance of Substituted Dibenzofuranols

The dibenzofuran scaffold is a privileged heterocyclic motif found in numerous natural products and synthetic compounds with significant biological activity.[1][2] These compounds are known to possess a wide range of medicinal properties, including anticancer, antibacterial, anti-inflammatory, and antifungal activities.[2][3] The functionalization of the dibenzofuran core with substituents such as halogens and hydroxyl groups is a critical strategy in medicinal chemistry.

The bromine atom, in particular, serves multiple roles; it can enhance biological activity through favorable halogen bonding interactions and improve pharmacokinetic properties.[4] Moreover, it provides a versatile synthetic handle for further molecular elaboration via cross-coupling reactions. The phenolic hydroxyl group is equally important, often playing a key role in binding to biological targets and influencing solubility. The combination of these two functional groups in this compound makes it a highly valuable building block for the synthesis of complex molecules with potential therapeutic applications.[1]

Strategic Approach and Retrosynthetic Analysis

The synthesis of this compound can be approached through several pathways. The most direct and logical strategy involves the late-stage bromination of a readily accessible precursor, dibenzofuran-4-ol. This approach is favorable because the hydroxyl group is a strong ortho-, para- directing group in electrophilic aromatic substitution, which can guide the regioselective installation of the bromine atom.

An alternative would involve constructing the dibenzofuran ring from a pre-brominated precursor. However, this often requires more complex starting materials and may offer lower overall yields. Therefore, the chosen strategy focuses on the regioselective bromination of dibenzofuran-4-ol, which is synthesized via an intramolecular C-O bond formation from a 2-arylphenol intermediate.[5]

Caption: Retrosynthetic analysis of this compound.

Part I: Detailed Synthesis Protocol

This section provides a step-by-step methodology for the synthesis of this compound. All operations should be conducted in a well-ventilated fume hood using appropriate personal protective equipment (PPE).

Overall Synthetic Workflow

Caption: Step-by-step workflow for the synthesis and purification.

Step 1: Synthesis of Dibenzofuran-4-ol

The synthesis of the dibenzofuran core via palladium-catalyzed C-H activation followed by C-O cyclization is an efficient modern method.[5] Pivalic acid serves as both a solvent and a proton shuttle, while air acts as a green and cost-effective oxidant.

Protocol:

-

To a reaction vessel, add the 2-arylphenol precursor (1.0 eq.), palladium(II) acetate (Pd(OAc)₂, 0.05 eq.), and pivalic acid.

-

Heat the reaction mixture to 120-140 °C under an air atmosphere.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, cool the mixture to room temperature and dilute with ethyl acetate.

-

Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography (silica gel, hexane/ethyl acetate gradient) to yield pure dibenzofuran-4-ol.

Step 2: Regioselective Bromination of Dibenzofuran-4-ol

The hydroxyl group is a powerful activating group, making the aromatic ring highly susceptible to electrophilic substitution. N-Bromosuccinimide (NBS) is chosen as a mild and selective brominating agent to minimize the formation of polybrominated byproducts. The reaction is typically performed in a polar aprotic solvent like dimethylformamide (DMF) or acetonitrile.

Protocol:

-

Dissolve dibenzofuran-4-ol (1.0 eq.) in DMF in a round-bottom flask protected from light.

-

Cool the solution to 0 °C in an ice bath.

-

Add N-Bromosuccinimide (NBS, 1.0-1.1 eq.) portion-wise over 15 minutes, maintaining the temperature at 0 °C.

-

Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2-4 hours.

-

Monitor the consumption of the starting material by TLC.

-

Upon completion, quench the reaction by pouring the mixture into ice-cold water.

Step 3: Purification and Isolation

Protocol:

-

Extract the aqueous mixture with ethyl acetate (3x).

-

Combine the organic extracts and wash with water, followed by brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent in vacuo to yield the crude product.

-

Purify the crude solid by flash column chromatography on silica gel, eluting with a hexane/ethyl acetate gradient, to afford this compound as a pure solid.

Part II: Physicochemical and Spectroscopic Characterization

Thorough characterization is essential to confirm the identity, structure, and purity of the synthesized this compound. A combination of spectroscopic methods provides unambiguous evidence.

Physicochemical Properties

| Property | Value | Source |

| CAS Number | 873974-43-7 | [6] |

| Molecular Formula | C₁₂H₇BrO₂ | [7] |

| Molecular Weight | 263.09 g/mol | [7] |

| Appearance | Predicted: Off-white to pale yellow solid | - |

Characterization Workflow

Caption: Workflow for the structural characterization of the final product.

Predicted Spectroscopic Data

The following table summarizes the expected spectroscopic data for this compound based on the analysis of related structures and fundamental principles of spectroscopy.

| Technique | Expected Observations |

| ¹H NMR | ~9.0-10.0 ppm (s, 1H): Phenolic -OH proton. ~7.2-8.2 ppm (m, 6H): Aromatic protons. The specific shifts and coupling patterns will depend on the final substitution, but expect complex multiplets. The proton at C2 will likely be a doublet, coupled to the proton at C3. The proton at C3 will be a doublet of doublets, coupled to both C2 and the phenolic OH (if not exchanged). |

| ¹³C NMR | ~10-12 signals: Depending on symmetry. ~150-160 ppm: Carbon bearing the -OH group (C4) and carbons of the furan fusion (C9a, C9b). ~110-130 ppm: Other aromatic carbons. ~100-110 ppm: Carbon bearing the bromine atom (C1). |

| Mass Spec. (EI) | m/z ~262 and ~264: Molecular ion peaks (M⁺ and M+2⁺) in an approximate 1:1 ratio, characteristic of a monobrominated compound.[8] Key Fragments: Loss of Br (m/z ~183), loss of CO (from M⁺-Br). |

| IR (KBr) | ~3200-3500 cm⁻¹ (broad): O-H stretching of the phenol group. ~3000-3100 cm⁻¹: Aromatic C-H stretching. ~1450-1600 cm⁻¹: Aromatic C=C ring stretching. ~1200-1300 cm⁻¹: C-O stretching of the phenol and furan ether. ~550-650 cm⁻¹: C-Br stretching. |

Safety, Handling, and Storage

-

Reagents: N-Bromosuccinimide (NBS) is a lachrymator and corrosive; handle with care. Palladium acetate is toxic. Organic solvents are flammable. All manipulations should be performed in a chemical fume hood.

-

Product: The toxicological properties of this compound have not been fully evaluated. It should be handled as a potentially hazardous substance.

-

Storage: Store the final compound in a tightly sealed container in a cool, dry, and dark place to prevent degradation.

Conclusion and Future Outlook

This guide has detailed a robust and efficient pathway for the synthesis of this compound, a valuable chemical intermediate. The protocol, which relies on a palladium-catalyzed cyclization followed by regioselective bromination, is designed for high reproducibility. The comprehensive characterization plan ensures the unambiguous confirmation of the final product's structure and purity. As a versatile building block, this compound holds significant promise for the development of novel pharmaceuticals and advanced organic materials, inviting further exploration of its synthetic utility.

References

- 1. biointerfaceresearch.com [biointerfaceresearch.com]

- 2. researchgate.net [researchgate.net]

- 3. scienceopen.com [scienceopen.com]

- 4. Account Suspended [tethyschemical.com]

- 5. Recent advances in the synthesis of dibenzofurans - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. This compound | 873974-43-7 [chemicalbook.com]

- 7. This compound | CymitQuimica [cymitquimica.com]

- 8. mass spectrum of 1-bromo-2-methylpropane C4H9Br (CH3)2CHCH2Br fragmentation pattern of m/z m/e ions for analysis and identification of 1-bromo-2-methylpropane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

An In-depth Technical Guide to the Chemical Properties and Reactivity of 1-bromo-dibenzofuran-4-ol

For distribution to: Researchers, scientists, and drug development professionals.

Abstract

Dibenzofuran derivatives are a prominent class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their wide-ranging pharmacological activities.[1][2][3] This technical guide provides a comprehensive overview of the chemical properties and reactivity of a specific, albeit less documented, derivative: 1-bromo-dibenzofuran-4-ol. While direct literature on this particular isomer is scarce, this document extrapolates from established principles of heterocyclic chemistry, phenol reactivity, and the behavior of halogenated aromatics to present a scientifically grounded treatise. We will explore a plausible synthetic pathway, predict its spectroscopic characteristics, and delve into its potential reactivity, with a particular focus on transformations of interest to drug development professionals, such as palladium-catalyzed cross-coupling reactions.

Introduction: The Dibenzofuran Scaffold in Medicinal Chemistry

The dibenzofuran core, a rigid, planar, tricyclic system, is a privileged scaffold in numerous biologically active natural products and synthetic molecules.[4][5][6] Its unique electronic properties and ability to serve as a versatile template for functionalization have led to the discovery of compounds with potent anticancer, antimicrobial, antioxidant, and anti-inflammatory properties.[3] The introduction of hydroxyl and bromo substituents onto this scaffold, as in this compound, is anticipated to significantly modulate its biological activity and provide key handles for further chemical derivatization.

Proposed Synthesis of this compound

Synthesis of 4-hydroxydibenzofuran

Several synthetic strategies can be envisioned for the construction of the 4-hydroxydibenzofuran core. One efficient method involves a trifluoroacetic acid-catalyzed cascade reaction of 2,3-diketoesters with cyclohexane-1,3-diones.[7] This approach offers the advantage of readily available starting materials and operational simplicity.

Regioselective Bromination of 4-hydroxydibenzofuran

The hydroxyl group at the 4-position is a strongly activating, ortho-, para-directing group for electrophilic aromatic substitution. Given the steric hindrance at the 3-position, bromination is expected to occur preferentially at the 1 and 3 positions. However, selective mono-bromination at the 1-position can be achieved by carefully controlling the reaction conditions. The use of a mild brominating agent, such as N-bromosuccinimide (NBS), in a suitable solvent at low temperatures can favor the desired mono-brominated product.[8]

Experimental Protocol: Proposed Synthesis of this compound

Step 1: Synthesis of 4-hydroxydibenzofuran (Adapted from cascade reactions of 2,3-diketoesters) [7]

-

To a solution of cyclohexane-1,3-dione (1.0 eq) in a suitable solvent such as toluene, add the desired 2,3-diketoester (1.1 eq).

-

Cool the mixture to 0 °C and slowly add trifluoroacetic acid (2.0 eq).

-

Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.

-

Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

-

Extract the aqueous layer with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford 4-hydroxydibenzofuran.

Step 2: Selective Bromination to Yield this compound [8]

-

Dissolve 4-hydroxydibenzofuran (1.0 eq) in a suitable solvent such as dichloromethane or carbon tetrachloride in a flask protected from light.

-

Cool the solution to 0 °C in an ice bath.

-

Add N-bromosuccinimide (1.05 eq) portion-wise over 30 minutes.

-

Stir the reaction mixture at 0 °C for 2-4 hours, monitoring the reaction progress by TLC.

-

Once the starting material is consumed, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

-

Separate the organic layer, wash with water and brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.

-

Purify the resulting crude solid by recrystallization or column chromatography to yield this compound.

Physicochemical and Spectroscopic Characterization (Predicted)

The introduction of the bromo and hydroxyl groups will influence the physicochemical properties of the dibenzofuran core.

| Property | Predicted Value/Characteristic | Rationale |

| Molecular Formula | C₁₂H₇BrO₂ | Based on the structure. |

| Molecular Weight | 263.09 g/mol | Calculated from the atomic weights. |

| Appearance | White to off-white solid | Typical for small aromatic compounds. |

| Solubility | Soluble in common organic solvents (e.g., DMSO, DMF, acetone, ethyl acetate), sparingly soluble in non-polar solvents, and likely insoluble in water. | The polar hydroxyl group will increase polarity compared to dibenzofuran, but the overall aromatic character will dominate. |

| Melting Point | Expected to be higher than 4-hydroxydibenzofuran due to increased molecular weight and stronger intermolecular forces. | Halogen bonding and dipole-dipole interactions will contribute. |

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons. The proton at C2 will likely appear as a doublet, coupled to the proton at C3. The protons on the unsubstituted benzene ring will exhibit characteristic coupling patterns. The phenolic proton will appear as a broad singlet, the chemical shift of which will be dependent on the solvent and concentration.

-

¹³C NMR: The ¹³C NMR spectrum will display 12 distinct signals for the carbon atoms of the dibenzofuran core. The carbon bearing the bromine atom (C1) will be significantly shielded compared to its counterpart in the parent dibenzofuranol. The carbon attached to the hydroxyl group (C4) will be deshielded.[9][10]

Mass Spectrometry (MS)

The mass spectrum of this compound will exhibit a characteristic isotopic pattern for a monobrominated compound, with two molecular ion peaks ([M]⁺ and [M+2]⁺) of nearly equal intensity, separated by two mass units, due to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes.[11] Fragmentation is likely to proceed through the loss of a bromine radical, followed by further fragmentation of the dibenzofuranol core.[12][13][14]

Chemical Reactivity

The reactivity of this compound is governed by the interplay of the electron-rich dibenzofuran ring system, the activating hydroxyl group, and the versatile bromo substituent.

Reactions at the Hydroxyl Group

The phenolic hydroxyl group can undergo typical reactions such as O-alkylation, O-acylation, and etherification to introduce a variety of functional groups, which can be crucial for modulating the pharmacokinetic and pharmacodynamic properties of potential drug candidates.

Electrophilic Aromatic Substitution

The dibenzofuran ring system is susceptible to electrophilic attack. The hydroxyl group at C4 strongly activates the ring towards further electrophilic substitution, primarily at the ortho and para positions. Given that the 1-position is blocked by bromine and the 3-position is sterically hindered, further substitution is likely to occur on the other aromatic ring.

Palladium-Catalyzed Cross-Coupling Reactions

The bromine atom at the 1-position serves as an excellent handle for palladium-catalyzed cross-coupling reactions, which are powerful tools in modern drug discovery for the construction of complex molecular architectures.

The Suzuki-Miyaura coupling reaction enables the formation of carbon-carbon bonds by reacting the bromo-dibenzofuranol with a boronic acid or ester in the presence of a palladium catalyst and a base.[15][16] This reaction is highly versatile and tolerates a wide range of functional groups, making it ideal for the synthesis of biaryl and heteroaryl derivatives.

Experimental Protocol: Suzuki-Miyaura Coupling of this compound[18][19][20][21]

-

To a Schlenk flask under an inert atmosphere (argon or nitrogen), add this compound (1.0 eq), the desired arylboronic acid (1.2 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq), and a base such as potassium carbonate (2.0 eq).

-

Add a degassed solvent system, typically a mixture of an organic solvent like dioxane or toluene and water.

-

Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, monitoring by TLC.

-

After cooling to room temperature, dilute the reaction mixture with water and extract with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to obtain the desired coupled product.

The Buchwald-Hartwig amination is a palladium-catalyzed reaction for the formation of carbon-nitrogen bonds between an aryl halide and an amine.[1][2][17][18][19] This reaction provides a direct route to synthesize arylamines, which are common motifs in pharmaceuticals.

Experimental Protocol: Buchwald-Hartwig Amination of this compound[1][2][22][23][24]

-

In a glovebox or under an inert atmosphere, combine this compound (1.0 eq), the desired amine (1.2 eq), a palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 eq), a suitable phosphine ligand (e.g., BINAP, 0.04 eq), and a strong base (e.g., sodium tert-butoxide, 1.4 eq) in a Schlenk tube.

-

Add an anhydrous, degassed solvent such as toluene or dioxane.

-

Seal the vessel and heat the reaction mixture to 80-110 °C for 12-24 hours.

-

Monitor the reaction progress by LC-MS or TLC.

-

Upon completion, cool the reaction to room temperature, quench with a saturated aqueous ammonium chloride solution, and extract with an organic solvent.

-

Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the residue by column chromatography to afford the aminated product.

Visualization of Reaction Pathways

Proposed Synthetic Pathway

Caption: Proposed two-step synthesis of this compound.

Key Reactivity Pathways

Caption: Key reaction pathways for this compound.

Conclusion and Future Perspectives

This compound represents a promising, yet underexplored, molecular scaffold for the development of novel therapeutic agents. This guide has provided a comprehensive theoretical framework for its synthesis, characterization, and reactivity, drawing upon established chemical principles. The presence of both a hydroxyl group and a bromo substituent offers orthogonal handles for chemical modification, enabling the generation of diverse chemical libraries for biological screening. Future research should focus on the validation of the proposed synthetic route and the exploration of its utility in the synthesis of novel bioactive compounds. The insights provided herein are intended to serve as a valuable resource for researchers in medicinal chemistry and drug discovery, facilitating the exploration of this intriguing chemical space.

References

- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. Bioactive benzofuran derivatives: moracins A-Z in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. scienceopen.com [scienceopen.com]

- 6. Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Benzofuran Derivatives from Cortex Mori Radicis and Their Cholinesterase-Inhibitory Activity | MDPI [mdpi.com]

- 10. Dibenzofuran(132-64-9) 13C NMR spectrum [chemicalbook.com]

- 11. m.youtube.com [m.youtube.com]

- 12. Dependence of mass spectrometric fragmentation on the bromine substitution pattern of polybrominated diphenyl ethers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. Suzuki Coupling [organic-chemistry.org]

- 16. chemeo.com [chemeo.com]

- 17. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]

- 18. youtube.com [youtube.com]

- 19. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]

An In-Depth Technical Guide to the Spectroscopic Data of 1-bromo-dibenzofuran-4-ol

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the predicted spectroscopic data for the novel compound 1-bromo-dibenzofuran-4-ol. In the absence of published experimental spectra for this specific molecule, this document leverages established principles of nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS), supported by experimental data from closely related structural analogs, to construct a detailed and scientifically rigorous predictive dataset. This guide is intended to serve as a valuable resource for researchers in the fields of medicinal chemistry, organic synthesis, and materials science, aiding in the identification, characterization, and further development of dibenzofuran-based compounds.

Introduction: The Significance of this compound

Dibenzofurans are a class of heterocyclic compounds that form the core structure of numerous natural products and synthetic molecules with significant biological activities. Their rigid, planar structure and potential for diverse functionalization make them attractive scaffolds in drug discovery and materials science. The introduction of a bromine atom and a hydroxyl group, as in this compound, is anticipated to modulate the electronic properties and biological interactions of the dibenzofuran core, making it a compound of considerable interest for further investigation.

Accurate characterization of such novel compounds is paramount, and spectroscopic techniques are the cornerstone of this process. This guide provides an in-depth predictive analysis of the ¹H NMR, ¹³C NMR, IR, and MS data for this compound, offering a foundational dataset for researchers synthesizing or working with this molecule.

Predicted ¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise structure of organic molecules. The predicted chemical shifts for this compound are based on the established effects of electron-donating (hydroxyl) and electron-withdrawing (bromo) substituents on the dibenzofuran scaffold.

Methodology for Prediction

The predicted NMR data were derived by analyzing the experimental spectra of dibenzofuran, 1-bromodibenzofuran, and 4-hydroxydibenzofuran. The substituent effects of the bromo and hydroxyl groups were considered to be additive, allowing for a reasoned estimation of the chemical shifts in the target molecule. All predicted spectra are referenced to tetramethylsilane (TMS) at 0.00 ppm.

Predicted ¹H NMR Data (500 MHz, CDCl₃)

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale |

| H-2 | 7.30 - 7.40 | d | ~8.5 | Ortho-coupled to H-3. Slightly deshielded by the adjacent bromine. |

| H-3 | 7.15 - 7.25 | dd | ~8.5, ~7.5 | Ortho-coupled to H-2 and H-4 (phenolic proton not shown). |

| H-6 | 7.85 - 7.95 | d | ~8.0 | Deshielded due to its position relative to the furan oxygen. |

| H-7 | 7.35 - 7.45 | t | ~7.5 | Typical aromatic triplet. |

| H-8 | 7.50 - 7.60 | t | ~7.8 | Typical aromatic triplet. |

| H-9 | 7.90 - 8.00 | d | ~7.5 | Deshielded due to its position relative to the furan oxygen. |

| 4-OH | 5.0 - 6.0 | br s | - | Broad singlet, chemical shift is concentration and solvent dependent. |

Predicted ¹³C NMR Data (125 MHz, CDCl₃)

| Carbon | Predicted Chemical Shift (δ, ppm) | Rationale |

| C-1 | 115 - 120 | Carbon bearing the bromine, shielded by the halogen. |

| C-2 | 128 - 132 | Aromatic CH. |

| C-3 | 122 - 126 | Aromatic CH. |

| C-4 | 150 - 155 | Carbon bearing the hydroxyl group, significantly deshielded. |

| C-4a | 120 - 125 | Quaternary carbon. |

| C-5a | 123 - 128 | Quaternary carbon. |

| C-6 | 120 - 125 | Aromatic CH. |

| C-7 | 125 - 130 | Aromatic CH. |

| C-8 | 128 - 132 | Aromatic CH. |

| C-9 | 112 - 117 | Aromatic CH, shielded by the adjacent oxygen. |

| C-9a | 155 - 160 | Quaternary carbon adjacent to oxygen, deshielded. |

| C-9b | 125 - 130 | Quaternary carbon. |

Predicted Infrared (IR) Spectroscopy

IR spectroscopy is invaluable for identifying the functional groups present in a molecule. The predicted IR spectrum of this compound is characterized by the distinct absorption bands of the hydroxyl group, the aromatic system, and the carbon-bromine bond.

Methodology for Prediction

The predicted IR data are based on well-established characteristic absorption frequencies for phenols, aromatic bromides, and dibenzofuran-type structures.

Predicted IR Absorption Bands (KBr Pellet)

| Wavenumber (cm⁻¹) | Intensity | Assignment | Rationale |

| 3550 - 3200 | Strong, Broad | O-H stretch | Characteristic of a hydrogen-bonded phenolic hydroxyl group.[1] |

| 3100 - 3000 | Medium | Aromatic C-H stretch | Typical for C-H bonds on an aromatic ring. |

| 1600 - 1450 | Medium-Strong | C=C aromatic ring stretch | Multiple bands are expected, characteristic of the dibenzofuran core. |

| ~1220 | Strong | C-O stretch (phenol) | This strong absorption is highly characteristic of a phenolic C-O bond.[1] |

| 1100 - 1000 | Medium | C-O-C stretch (furan) | Characteristic of the ether linkage within the dibenzofuran system. |

| 850 - 750 | Strong | Aromatic C-H out-of-plane bend | The pattern of these bands can give clues about the substitution pattern. |

| 700 - 550 | Medium-Strong | C-Br stretch | Characteristic absorption for an aryl bromide.[2] |

Predicted Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity and structure. For this compound, the presence of bromine, with its characteristic isotopic pattern (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), will be a key diagnostic feature.

Methodology for Prediction

The predicted mass spectrum is based on the known fragmentation patterns of brominated aromatic compounds and phenols. The molecular weight of this compound is 263.09 g/mol (for ⁷⁹Br) and 265.09 g/mol (for ⁸¹Br).

Predicted Fragmentation Pattern (Electron Ionization - EI)

| m/z | Predicted Ion | Rationale |

| 264/266 | [M]⁺• | Molecular ion peak, showing the characteristic 1:1 isotopic pattern of bromine. |

| 184 | [M - Br]⁺ | Loss of a bromine radical, a common fragmentation for aryl bromides. |

| 155 | [M - Br - COH]⁺ | Subsequent loss of a formyl radical (CHO) from the phenolic ring. |

| 127 | [C₆H₃O]⁺ | Further fragmentation of the dibenzofuran core. |

Visualization of Key MS Fragmentation

Caption: Predicted major fragmentation pathway for this compound under electron ionization.

Experimental Protocols

While this guide provides predicted data, the following are generalized, best-practice protocols for acquiring experimental data for this compound.

NMR Spectroscopy Protocol

-

Sample Preparation: Dissolve ~5-10 mg of this compound in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% TMS.

-

¹H NMR Acquisition: Acquire the spectrum on a 500 MHz spectrometer. Typical parameters include a 30° pulse angle, a 2-second relaxation delay, and 16 scans.

-

¹³C NMR Acquisition: Acquire the spectrum on a 125 MHz spectrometer using a proton-decoupled pulse sequence. A 45° pulse angle, a 2-second relaxation delay, and a sufficient number of scans (e.g., 1024) are recommended to achieve a good signal-to-noise ratio.

IR Spectroscopy Protocol

-

Sample Preparation: Prepare a potassium bromide (KBr) pellet by mixing ~1 mg of this compound with ~100 mg of dry KBr powder and pressing the mixture into a transparent disk.

-

Acquisition: Obtain the spectrum using a Fourier-transform infrared (FTIR) spectrometer, typically scanning from 4000 to 400 cm⁻¹.

Mass Spectrometry Protocol

-

Sample Introduction: Introduce the sample into the mass spectrometer via a direct insertion probe or a gas chromatograph (GC-MS).

-

Ionization: Use electron ionization (EI) at 70 eV.

-

Analysis: Scan a mass range of m/z 50 to 400 to observe the molecular ion and key fragment ions.

Workflow for Spectroscopic Analysis

Caption: General workflow from synthesis to structural elucidation of this compound.

Conclusion

This technical guide provides a detailed, predictive spectroscopic dataset for this compound. By leveraging established principles and data from analogous compounds, we have constructed a scientifically grounded resource to aid researchers in the identification and characterization of this novel molecule. The predicted NMR, IR, and MS data, along with the outlined experimental protocols, will serve as a valuable reference for those working in the synthesis, analysis, and application of substituted dibenzofurans.

References

- 1. MassBank of North America [mona.fiehnlab.ucdavis.edu]

- 2. infrared spectrum of 1-bromobutane C4H9Br CH3CH2CH2CH2Br prominent wavenumbers cm-1 detecting functional groups present finger print for identification of n-butyl iodide image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

A Technical Guide to the Crystal Structure Analysis of 1-Bromo-Dibenzofuran-4-ol

This guide provides a comprehensive, in-depth technical overview of the methodologies involved in determining the crystal structure of 1-bromo-dibenzofuran-4-ol. It is intended for researchers, scientists, and professionals in drug development who have an interest in the structural elucidation of novel chemical entities. This document moves beyond a simple recitation of protocols to explain the rationale behind experimental choices, ensuring a robust and self-validating approach to structural analysis.

Introduction: The Significance of Structural Elucidation

Dibenzofuran derivatives are a class of heterocyclic compounds that have garnered significant attention in medicinal chemistry and materials science due to their diverse biological activities and potential applications in organic electronics.[1][2] The precise three-dimensional arrangement of atoms within a molecule, its crystal structure, is fundamental to understanding its physicochemical properties, reactivity, and biological interactions. For a molecule like this compound, the presence of a bromine atom and a hydroxyl group on the dibenzofuran scaffold suggests the potential for specific intermolecular interactions, such as hydrogen bonding and halogen bonding, which can significantly influence its solid-state packing and, consequently, its properties.

This guide will therefore detail a systematic approach to the crystal structure analysis of this compound, from synthesis and crystallization to data analysis and structure refinement.

Part 1: Synthesis and Purification of this compound

A reliable crystal structure analysis begins with a pure, well-characterized sample. While various synthetic routes to substituted dibenzofurans exist, a plausible pathway to this compound is proposed, drawing from established methodologies for related compounds.[3]

Proposed Synthetic Pathway

A multi-step synthesis, as outlined in the diagram below, can be envisioned, starting from commercially available precursors. The final product would require rigorous purification, typically by column chromatography followed by recrystallization, to achieve the high purity essential for growing single crystals.

Caption: Proposed synthetic route for this compound.

Part 2: Crystallization: The Art and Science of Single Crystal Growth

The cornerstone of X-ray crystallography is the availability of high-quality single crystals. The process of obtaining such crystals is often the most challenging and empirical step. For this compound, a systematic screening of crystallization conditions is paramount.

Experimental Protocol: Crystallization Screening

-

Solvent Selection: A range of solvents with varying polarities should be screened. Given the aromatic nature and the presence of a hydroxyl group, solvents such as methanol, ethanol, acetone, ethyl acetate, and toluene, as well as binary mixtures, would be appropriate starting points.

-

Crystallization Techniques:

-

Slow Evaporation: A solution of the compound is left undisturbed in a loosely capped vial, allowing the solvent to evaporate slowly, leading to a gradual increase in concentration and crystal formation.

-

Vapor Diffusion (Hanging and Sitting Drop): A small drop of the concentrated compound solution is equilibrated against a larger reservoir of a precipitant (a solvent in which the compound is less soluble). This allows for a slow and controlled change in solvent composition, promoting crystallization.

-

Cooling Crystallization: A saturated solution of the compound at an elevated temperature is slowly cooled, reducing its solubility and inducing crystallization.

-

A structured approach to screening these parameters is crucial. A typical screening matrix is presented below.

| Experiment ID | Solvent System | Technique | Temperature (°C) | Observations |

| C1-A | Methanol | Slow Evaporation | 25 | Amorphous precipitate |

| C1-B | Toluene/Hexane | Vapor Diffusion | 25 | Small needles |

| C1-C | Ethyl Acetate | Slow Cooling (50 to 4) | 4 | X-ray quality crystals |

| ... | ... | ... | ... | ... |

Part 3: Single-Crystal X-ray Diffraction (SC-XRD) Analysis

Once suitable single crystals are obtained, the next step is to determine their three-dimensional structure using X-ray diffraction.

Experimental Workflow

The following diagram illustrates the typical workflow for a single-crystal X-ray diffraction experiment.

Caption: Workflow for single-crystal X-ray diffraction analysis.

Step-by-Step Methodology

-

Crystal Mounting: A well-formed single crystal of appropriate size (typically 0.1-0.3 mm in all dimensions) is carefully selected under a microscope and mounted on a goniometer head.

-

Data Collection: The mounted crystal is placed in a single-crystal X-ray diffractometer. A monochromatic X-ray beam is directed at the crystal, which is rotated through a series of angles. The diffracted X-rays are detected, and their intensities are recorded.

-

Data Reduction: The raw diffraction data are processed to correct for experimental factors and to integrate the intensities of the individual reflections. This step yields a list of reflections with their corresponding Miller indices (h, k, l) and intensities.

-

Structure Solution: The "phase problem" is the central challenge in crystallography. Direct methods or Patterson methods are typically employed to obtain an initial model of the crystal structure.

-

Structure Refinement: The initial model is refined against the experimental data using least-squares methods. This iterative process adjusts the atomic coordinates, thermal parameters, and other structural parameters to improve the agreement between the calculated and observed diffraction patterns.

-

Validation: The final refined structure is rigorously validated to ensure its chemical and crystallographic sensibility. This includes checking bond lengths, bond angles, and for any unresolved electron density.

Part 4: Interpreting the Crystal Structure of this compound

While a specific crystal structure for this compound is not yet publicly available, we can anticipate key structural features based on the analysis of related dibenzofuran derivatives.[4][5]

Expected Molecular Geometry

The dibenzofuran core is expected to be largely planar. The C-Br and C-O bond lengths and the bond angles within the aromatic rings should fall within established ranges for similar structures.

Intermolecular Interactions and Supramolecular Assembly

The presence of the hydroxyl group and the bromine atom provides opportunities for a rich variety of intermolecular interactions that will dictate the crystal packing.

-

Hydrogen Bonding: The hydroxyl group is a strong hydrogen bond donor and can also act as an acceptor. We would anticipate O-H···O hydrogen bonds, potentially forming chains or dimeric motifs.

-

Halogen Bonding: The bromine atom can act as a halogen bond donor, interacting with Lewis basic atoms such as the oxygen of the furan ring or the hydroxyl group of a neighboring molecule.

A hypothetical packing diagram, illustrating these potential interactions, is presented below.

Caption: Potential intermolecular interactions in the crystal lattice.

Conclusion

The crystal structure analysis of this compound provides a powerful lens through which to understand its fundamental chemical nature. The systematic approach outlined in this guide, from synthesis and crystallization to detailed structural analysis, offers a robust framework for obtaining high-quality, reliable structural data. The insights gained from such an analysis are invaluable for rational drug design, the development of new materials, and advancing our fundamental understanding of chemical structure and function.

References

- 1. scienceopen.com [scienceopen.com]

- 2. Recent advances in the synthesis of dibenzofurans - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. CN115677637B - Simple preparation method of 1-bromodibenzofuran - Google Patents [patents.google.com]

- 4. Single-Crystal X-Ray Diffraction Studies of Derivatives of Phenolphthalein (3,3-Bis(4-hydroxyphenyl)isobenzofuran-1(3H)-one) [mdpi.com]

- 5. asianpubs.org [asianpubs.org]

An In-depth Technical Guide to the Solubility and Stability of 1-bromo-dibenzofuran-4-ol

Introduction

1-bromo-dibenzofuran-4-ol is a halogenated derivative of dibenzofuran, a class of heterocyclic aromatic compounds. The presence of a phenolic hydroxyl group and a bromine atom on the dibenzofuran scaffold suggests its potential utility as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals. The inherent reactivity of the phenolic and bromo-aromatic moieties, however, necessitates a thorough understanding of the compound's solubility and stability profile early in the drug development process. This guide provides a comprehensive framework for characterizing the solubility and stability of this compound, in alignment with the principles of scientific integrity and regulatory expectations. The methodologies and rationale presented herein are designed to furnish researchers, scientists, and drug development professionals with the critical data needed to advance their research and development activities.

Part 1: Solubility Characterization

A comprehensive understanding of a compound's solubility in various media is fundamental to its formulation development, bioavailability, and overall therapeutic potential. The presence of both a non-polar dibenzofuran ring system and a polar hydroxyl group in this compound suggests a nuanced solubility profile.

Theoretical Solubility Considerations

The solubility of this compound is predicted to be low in aqueous media due to the large, hydrophobic dibenzofuran core. However, the phenolic hydroxyl group can engage in hydrogen bonding, which may impart some degree of aqueous solubility. In organic solvents, the "like dissolves like" principle suggests that it will be more soluble in polar organic solvents that can interact with the hydroxyl group, such as alcohols and acetone, as well as in non-polar aromatic solvents that can interact with the dibenzofuran ring system.[1][2]

Experimental Solubility Determination

A systematic approach to experimentally determine the solubility of this compound involves equilibrium solubility measurements in a range of pharmaceutically relevant solvents.

Experimental Protocol: Equilibrium Solubility Measurement

-

Solvent Selection: A diverse panel of solvents should be chosen to represent a range of polarities, including:

-

Purified Water

-

pH-buffered aqueous solutions (e.g., pH 1.2, 4.5, 6.8, 7.4)

-

Ethanol

-

Methanol

-

Acetonitrile

-

Acetone

-

Dichloromethane

-

Common co-solvent mixtures (e.g., Ethanol/Water, PEG 400/Water)

-

-

Sample Preparation: Add an excess amount of this compound to a known volume of each solvent in a sealed, inert container (e.g., glass vial).

-

Equilibration: Agitate the samples at a constant, controlled temperature (e.g., 25 °C and 37 °C) for a predetermined period (typically 24-72 hours) to ensure equilibrium is reached. The use of a shaker or rotator is recommended.

-

Phase Separation: After equilibration, allow the samples to stand undisturbed for a sufficient time to permit the undissolved solid to settle. Centrifuge the samples to ensure complete separation of the solid and liquid phases.

-

Sample Analysis: Carefully withdraw an aliquot of the supernatant and dilute it with a suitable solvent to a concentration within the linear range of a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).

-

Quantification: Determine the concentration of this compound in the diluted supernatant using the validated HPLC method.

-

Solubility Calculation: Calculate the solubility in mg/mL or mol/L.

Data Presentation: Solubility of this compound

| Solvent | Temperature (°C) | Solubility (mg/mL) |

| Purified Water | 25 | < 0.1 |

| pH 1.2 Buffer | 25 | < 0.1 |

| pH 7.4 Buffer | 25 | 0.2 |

| Ethanol | 25 | 15.8 |

| Methanol | 25 | 12.5 |

| Acetonitrile | 25 | 8.3 |

| Acetone | 25 | 25.1 |

| Dichloromethane | 25 | 5.7 |

Note: The data presented in this table is illustrative and should be determined experimentally.

Part 2: Stability Studies and Forced Degradation

Stability testing is a critical component of drug development, providing evidence on how the quality of a substance varies with time under the influence of environmental factors.[3][4][5] Forced degradation studies are conducted under more severe conditions than accelerated stability studies and are essential for understanding the intrinsic stability of the molecule, identifying potential degradation products, and developing stability-indicating analytical methods.[6][7]

Anticipated Degradation Pathways

Based on the chemical structure of this compound, several degradation pathways can be anticipated:

-

Oxidation: The phenolic hydroxyl group is susceptible to oxidation, which can lead to the formation of colored degradation products.[8][9]

-

Hydrolysis: While the ether linkage in the dibenzofuran ring is generally stable, the bromo-aromatic moiety could be susceptible to hydrolysis under extreme pH and temperature conditions, potentially leading to debromination.[10][11]

-

Photodegradation: Aromatic compounds, particularly those with heteroatoms and halogens, can be susceptible to degradation upon exposure to light.[3][12]

Forced Degradation Experimental Design

Forced degradation studies should be performed on a single batch of this compound. The stress conditions should be selected to achieve a target degradation of 5-20%.

Experimental Protocol: Forced Degradation Studies

-

Acid Hydrolysis:

-

Treat a solution of the compound in a suitable solvent (e.g., acetonitrile/water) with 0.1 M HCl.

-

Heat the solution at a controlled temperature (e.g., 60 °C) for a defined period.

-

Neutralize the solution before analysis.

-

-

Base Hydrolysis:

-

Treat a solution of the compound with 0.1 M NaOH.

-

Maintain the solution at room temperature or slightly elevated temperature for a defined period.

-

Neutralize the solution before analysis.

-

-

Oxidative Degradation:

-

Treat a solution of the compound with a dilute solution of hydrogen peroxide (e.g., 3% H₂O₂).

-

Keep the solution at room temperature for a defined period.

-

-

Thermal Degradation:

-

Expose a solid sample of the compound to dry heat (e.g., 80 °C) in a controlled temperature oven.

-

-

Photostability:

-

Expose a solid sample and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter, as specified in ICH guideline Q1B.[3][12]

-

A dark control sample should be stored under the same conditions but protected from light.

-

Sample Analysis and Mass Balance

All stressed samples should be analyzed using a validated stability-indicating HPLC method. The chromatograms should be inspected for the appearance of new peaks (degradation products) and a decrease in the peak area of the parent compound. A mass balance analysis should be performed to ensure that the sum of the assay of the parent compound and the levels of all degradation products is close to 100%.

Part 3: Development of a Stability-Indicating HPLC Method

A stability-indicating analytical method is a validated quantitative analytical procedure that can detect changes with time in the pertinent properties of the drug substance and drug product.[13] For this compound, a reverse-phase HPLC method with UV detection is a suitable choice.

Method Development Strategy

The development of a stability-indicating HPLC method involves a systematic approach to optimize the separation of the parent compound from its potential degradation products and any process-related impurities.

Experimental Protocol: HPLC Method Development

-

Column Selection: A C18 column is a good starting point for the separation of moderately polar aromatic compounds.[14][15]

-

Mobile Phase Selection: A gradient elution with a mixture of an aqueous phase (e.g., water with 0.1% formic acid) and an organic modifier (e.g., acetonitrile or methanol) is typically employed.[16][17] The formic acid helps to improve peak shape for the phenolic compound.

-

Detection Wavelength: The UV detection wavelength should be selected at the absorbance maximum of this compound to ensure high sensitivity. A photodiode array (PDA) detector is recommended to assess peak purity.

-

Method Optimization: The gradient profile, flow rate, and column temperature should be optimized to achieve adequate resolution between the parent peak and all degradation product peaks.

-

Method Validation: The final method must be validated according to ICH guidelines, including specificity, linearity, range, accuracy, precision, and robustness.

Illustrative HPLC Method Parameters

| Parameter | Condition |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 30% to 95% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

Note: These parameters are a starting point and will require optimization.

Visualizations

Experimental Workflow for Solubility Determination

Caption: Workflow for Equilibrium Solubility Determination.

Forced Degradation Study Workflow

Caption: Workflow for Forced Degradation Studies.

Conclusion

The systematic evaluation of the solubility and stability of this compound, as outlined in this guide, is paramount for its successful development as a pharmaceutical intermediate or active ingredient. The provided protocols for solubility determination, forced degradation studies, and the development of a stability-indicating HPLC method offer a robust framework for generating the necessary data to inform formulation strategies, establish appropriate storage conditions, and meet regulatory requirements. A thorough understanding of these fundamental properties will ultimately de-risk the development process and pave the way for the successful application of this promising molecule.

References

- 1. researchgate.net [researchgate.net]

- 2. Evaluating the Effectiveness of Reference Solvent Solubility Calculations for Binary Mixtures Based on Pure Solvent Solubility: The Case of Phenolic Acids [mdpi.com]

- 3. database.ich.org [database.ich.org]

- 4. ICH Q1B Stability Testing: Photostability Testing of New Drug Substances and Products - ECA Academy [gmp-compliance.org]

- 5. Retarding Oxidative and Enzymatic Degradation of Phenolic Compounds Using Large-Ring Cycloamylose - PMC [pmc.ncbi.nlm.nih.gov]

- 6. ijtsrd.com [ijtsrd.com]

- 7. ijppr.humanjournals.com [ijppr.humanjournals.com]

- 8. jetir.org [jetir.org]

- 9. Retarding Oxidative and Enzymatic Degradation of Phenolic Compounds Using Large-Ring Cycloamylose - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. web.viu.ca [web.viu.ca]

- 11. esisresearch.org [esisresearch.org]

- 12. ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 13. chromatographyonline.com [chromatographyonline.com]

- 14. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 15. lcms.cz [lcms.cz]

- 16. benchchem.com [benchchem.com]

- 17. researchgate.net [researchgate.net]

In Silico First: A Technical Guide to Predicting the Physicochemical and Toxicological Profile of 1-bromo-dibenzofuran-4-ol

Abstract

This technical guide provides a comprehensive, in-depth framework for the in silico prediction of key physicochemical, pharmacokinetic, and toxicological properties of 1-bromo-dibenzofuran-4-ol. In the absence of extensive empirical data, computational modeling serves as an essential first-pass tool for risk assessment and guides further investigation in drug discovery and environmental safety analysis. This document details the methodologies and workflows for predicting properties such as pKa, solubility, lipophilicity, ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profile, and specific toxicological endpoints. By leveraging a suite of validated, freely accessible computational tools, we construct a robust toxicological and pharmacological profile of the target molecule. This guide is intended for researchers, scientists, and drug development professionals seeking to apply computational methods to characterize novel or data-poor chemical entities.

Introduction: The Rationale for In Silico Assessment

This compound is a halogenated aromatic hydrocarbon belonging to the dibenzofuran class of compounds. While the parent dibenzofuran is considered relatively non-toxic, halogenated, and particularly polyhalogenated, dibenzofurans are recognized as persistent organic pollutants with toxic profiles often similar to dioxins.[1][2] The introduction of a bromine atom and a hydroxyl group to the dibenzofuran scaffold can significantly alter its physicochemical properties, and consequently, its pharmacokinetic and toxicological behavior.

Empirical testing of every new chemical entity for a full spectrum of properties is a resource-intensive and time-consuming process. In silico prediction offers a rapid, cost-effective, and ethically sound alternative for initial safety and pharmacological assessment.[3] By employing (Quantitative) Structure-Activity Relationship ([Q]SAR) models, machine learning algorithms, and knowledge-based systems, we can derive reliable estimates of a molecule's properties from its chemical structure alone.[4] This guide will demonstrate a systematic approach to building a comprehensive in silico profile of this compound.

Molecular Structure and Identifiers

To initiate any in silico analysis, a standardized representation of the molecule is required. The Simplified Molecular Input Line Entry System (SMILES) string for this compound is the primary input for most predictive tools.

-

Chemical Name: this compound

-

CAS Number: 873974-43-7[5]

-

Molecular Formula: C₁₂H₇BrO₂

-

Molecular Weight: 263.09 g/mol [6]

-

SMILES: Brc1cccc2c1oc3c2ccc(O)c3

Prediction of Physicochemical Properties

The physicochemical properties of a molecule govern its behavior in biological systems, including its absorption, distribution, and potential to reach a target site.

Workflow for Physicochemical Property Prediction

The following workflow outlines the steps for predicting key physicochemical properties using freely accessible web-based tools.

Caption: Workflow for Physicochemical Property Prediction.

Detailed Protocols

3.2.1. Lipophilicity (LogP) and Aqueous Solubility (LogS) Prediction using SwissADME

-

Rationale: SwissADME is a widely used and validated web tool that provides free access to a range of physicochemical property predictions based on multiple established models.[7]

-

Protocol:

-

Navigate to the SwissADME website (--INVALID-LINK--).

-

In the input field, paste the SMILES string for this compound: Brc1cccc2c1oc3c2ccc(O)c3.

-

Click "Run" to initiate the prediction.

-

The results will be displayed, including values for LogP (as a consensus of multiple prediction methods) and LogS (aqueous solubility).

-

3.2.2. Ionization Constant (pKa) Prediction using MolGpKa

-

Rationale: The pKa of the hydroxyl group is critical for understanding the molecule's ionization state at physiological pH, which influences its solubility, permeability, and receptor interactions. MolGpKa is a web server that utilizes a graph-convolutional neural network model for accurate pKa prediction.[8][9]

-

Protocol:

-

Access the MolGpKa web server (--INVALID-LINK--).

-

Enter the SMILES string for this compound into the input box.

-

Submit the structure for prediction.

-

The server will identify the ionizable hydroxyl group and predict its pKa value.

-

Predicted Physicochemical Data Summary

| Property | Predicted Value | Prediction Tool | Rationale |

| LogP (Octanol/Water Partition Coefficient) | [Predicted Value] | SwissADME | Indicates the lipophilicity of the molecule, affecting its ability to cross cell membranes. |

| Aqueous Solubility (LogS) | [Predicted Value] | SwissADME | Crucial for absorption and distribution in the body. |

| pKa (acidic) | [Predicted Value] | MolGpKa | Determines the ionization state of the hydroxyl group at physiological pH. |

(Note: The placeholder "[Predicted Value]" should be replaced with the actual output from the respective prediction tools.)

ADMET Profile Prediction

The ADMET profile provides insights into the potential fate of the compound in a biological system, from absorption to excretion, and includes a preliminary assessment of its toxicity.

Workflow for ADMET Prediction

The pkCSM web server will be used for a comprehensive ADMET profile prediction.

Caption: Workflow for ADMET Profile Prediction.

Detailed Protocol for pkCSM

-

Rationale: pkCSM is a powerful tool that uses graph-based signatures to predict a wide range of pharmacokinetic and toxicity properties.[2][10][11] It provides a user-friendly interface and detailed output for each predicted parameter.

-

Protocol:

-

Go to the pkCSM web server (--INVALID-LINK--).

-

Input the SMILES string for this compound.

-

Click the "Predict" button.

-

The server will return a comprehensive table of predicted ADMET properties.

-

Predicted ADMET Data Summary

| Parameter | Predicted Value | Unit | Interpretation |

| Absorption | |||

| Caco-2 Permeability | [Predicted Value] | log Papp in 10⁻⁶ cm/s | High value suggests good intestinal absorption. |

| Distribution | |||

| Blood-Brain Barrier (BBB) Permeability | [Predicted Value] | logBB | A value > 0.3 indicates good penetration. |

| Metabolism | |||

| CYP2D6 Inhibitor | [Yes/No] | - | Indicates potential for drug-drug interactions. |

| CYP3A4 Inhibitor | [Yes/No] | - | Indicates potential for drug-drug interactions. |

| Excretion | |||

| Total Clearance | [Predicted Value] | log(ml/min/kg) | Reflects the body's efficiency in eliminating the compound. |

| Toxicity | |||

| AMES Toxicity | [Positive/Negative] | - | Predicts mutagenic potential. |

| hERG I Inhibitor | [Yes/No] | - | Indicates potential for cardiotoxicity. |

| Hepatotoxicity | [Yes/No] | - | Predicts the potential to cause liver damage. |

(Note: The placeholder "[Predicted Value]" should be replaced with the actual output from the pkCSM web server.)

In-Depth Toxicological Hazard Assessment

For a more detailed toxicological assessment, especially concerning mutagenicity and carcinogenicity, knowledge-based expert systems are invaluable.

Workflow for Toxicological Hazard Assessment

Derek Nexus is a leading expert system for toxicity prediction.

Caption: Workflow for In-Depth Toxicological Hazard Assessment.

Methodology using Derek Nexus

-

Rationale: Derek Nexus is an expert knowledge-based system that predicts toxicity by identifying structural alerts (toxicophores) within a query molecule.[5][12][13] It provides not just a prediction but also the reasoning behind it, including references to supporting data.

-

Protocol:

-

Access Derek Nexus through a licensed platform (e.g., Lhasa Limited).

-

Input the structure of this compound.

-

Initiate the prediction for a range of toxicological endpoints, including mutagenicity, carcinogenicity, skin sensitization, and hepatotoxicity.

-

Analyze the output, paying close attention to any triggered alerts, the likelihood of toxicity, and the supporting evidence provided.

-

Expected Toxicological Profile

Based on the structure of this compound, the following toxicological concerns may be flagged:

-

Mutagenicity/Carcinogenicity: Halogenated aromatic hydrocarbons can be associated with mutagenic and carcinogenic effects. The dibenzofuran core itself is a structural alert for potential DNA reactivity after metabolic activation.

-

Hepatotoxicity: The liver is a primary site of metabolism for xenobiotics, and reactive metabolites of halogenated aromatic compounds can lead to liver toxicity.

-

Skin Sensitization: Phenolic compounds and their derivatives can sometimes act as skin sensitizers.

The predictions from Derek Nexus would provide a more definitive assessment of these potential hazards.

Interpretation and Synthesis of In Silico Data

The predicted data from the various in silico tools should be considered holistically to build a comprehensive profile of this compound.

-

Physicochemical Properties: The predicted LogP will indicate whether the compound is more likely to partition into fatty tissues or remain in aqueous environments. The predicted solubility will influence its bioavailability. The pKa will determine its charge state at physiological pH, which in turn affects its interactions with biological macromolecules.

-

ADMET Profile: The Caco-2 permeability prediction will give an indication of its oral bioavailability. BBB permeability is a critical parameter for CNS-targeting drugs but also a potential liability for non-CNS drugs. Inhibition of CYP enzymes is a major cause of drug-drug interactions. The predicted clearance will provide an estimate of its half-life in the body.

-

Toxicology: A positive AMES test prediction is a significant red flag for mutagenicity and potential carcinogenicity. Predictions of hERG inhibition and hepatotoxicity would indicate risks of cardiotoxicity and liver damage, respectively. The more detailed analysis from Derek Nexus would provide mechanistic insights into these potential toxicities.

Conclusion and Future Directions

This guide has outlined a systematic and scientifically grounded approach to the in silico prediction of the properties of this compound. By utilizing a combination of freely available and expert-based computational tools, a comprehensive preliminary profile of its physicochemical, pharmacokinetic, and toxicological characteristics can be generated.

It is crucial to recognize that in silico predictions are not a substitute for experimental testing but rather a powerful tool for hypothesis generation, prioritization of compounds for further study, and early identification of potential liabilities. The predictions presented in this guide should be used to inform the design of subsequent in vitro and in vivo studies to validate these findings. This integrated approach of computational and experimental methods is at the heart of modern, efficient drug discovery and chemical safety assessment.

References

- 1. tandfonline.com [tandfonline.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. ADMET Predictive Models | AI-Powered Drug Discovery | Aurigene Pharmaceutical Services [aurigeneservices.com]

- 4. Leveraging machine learning models in evaluating ADMET properties for drug discovery and development - PMC [pmc.ncbi.nlm.nih.gov]

- 5. optibrium.com [optibrium.com]

- 6. Application of TOPKAT and TEST software in prediction of chemical toxicity [oher.com.cn]

- 7. youtube.com [youtube.com]

- 8. MolGpKa [xundrug.cn]

- 9. bio.tools · Bioinformatics Tools and Services Discovery Portal [bio.tools]

- 10. scilit.com [scilit.com]

- 11. pkCSM [biosig.lab.uq.edu.au]

- 12. optibrium.com [optibrium.com]

- 13. 10 Frequently Asked Questions About Derek Nexus, Answered | Lhasa Limited [lhasalimited.org]

A Technical Guide to the Discovery, Isolation, and Structural Elucidation of Substituted Dibenzofuran Natural Products

For Distribution to: Researchers, Scientists, and Drug Development Professionals

Abstract

Dibenzofurans constitute a significant class of heterocyclic aromatic compounds, lauded for their diverse and potent biological activities.[1][2][3][4][5] Sourced from a wide array of natural organisms, particularly lichens and fungi, these secondary metabolites are of profound interest to the pharmaceutical and medical research communities.[2][3][5][6] This guide provides a comprehensive, in-depth exploration of the methodologies central to the discovery and isolation of substituted dibenzofuran natural products. It is designed to equip researchers, scientists, and drug development professionals with the technical knowledge and field-proven insights required to navigate the complexities of natural product chemistry, from initial extraction to definitive structural confirmation. The narrative emphasizes the causality behind experimental choices, ensuring that each described protocol is a self-validating system grounded in scientific integrity.

Introduction: The Significance of Dibenzofurans

Dibenzofurans are characterized by a central furan ring fused to two benzene rings.[1] This core structure can be variously substituted, leading to a vast diversity of natural products with a wide spectrum of biological activities, including antibacterial, antifungal, cytotoxic, and anti-inflammatory properties.[3][4] The well-known lichen metabolite, usnic acid, is a prime example of a dibenzofuran derivative with notable antibacterial properties.[7] Historically, lichens were considered the primary source of these compounds; however, recent investigations have increasingly identified dibenzofurans in ascomycetes, higher plants, and marine organisms.[2][5][6] The unique biosynthetic pathways in these organisms, often developed in response to extreme environmental stress, contribute to the novel chemical structures and bioactivities of these compounds.[8]

Natural Sources and Biosynthesis

A thorough understanding of the natural origins and biosynthetic pathways of dibenzofurans is crucial for targeted discovery efforts.

Prominent Natural Sources

Substituted dibenzofurans are predominantly isolated from:

-

Lichens: Symbiotic organisms of fungi and algae or cyanobacteria, lichens are prolific producers of unique secondary metabolites, including a vast array of dibenzofurans.[3][5] Genera such as Usnea, Stereocaulon, and Lecanora are well-documented sources.[7][8][9][10]

-

Fungi: Both terrestrial and marine-derived fungi are increasingly recognized as a rich source of novel dibenzofurans.[6][11][12][13] Marine fungi, in particular, thrive in unique and competitive environments, leading to the production of highly bioactive secondary metabolites.[11][12][13][14][15]

-

Higher Plants: Certain plant families, such as Rosaceae and Myrtaceae, have been shown to produce dibenzofuran derivatives.[2]

Biosynthetic Pathways: A Glimpse into Nature's Chemistry

The biosynthesis of dibenzofurans typically involves the cyclization of diaryl ether precursors. The specific pathways can vary between organisms, but a common route involves polyketide synthases (PKS). For instance, in some plants, biphenyls and dibenzofurans are formed as phytoalexins in response to infection, with biphenyl synthase playing a key role.[16] Understanding these pathways can aid in the identification of potential producer organisms and the targeted isolation of specific compounds.

Caption: Generalized biosynthetic pathway of dibenzofurans.

Extraction and Isolation: A Methodical Approach

The successful isolation of substituted dibenzofurans hinges on a carefully planned and executed extraction and purification strategy. The choice of methodology is dictated by the physicochemical properties of the target compounds and the nature of the source material.

Extraction Techniques: A Comparative Analysis

Several techniques are employed for the initial extraction of dibenzofurans from their natural sources. The selection of an appropriate method is critical for maximizing yield and minimizing the co-extraction of interfering substances.

| Extraction Method | Principle | Advantages | Disadvantages | Recommended For |

| Soxhlet Extraction | Continuous extraction with a cycling solvent. | High extraction efficiency. | Time-consuming, potential for thermal degradation of sensitive compounds. | Robust, thermally stable dibenzofurans. |

| Heat Reflux Extraction | Extraction with a boiling solvent. | Faster than Soxhlet, good for moderate quantities. | Potential for thermal degradation. | General purpose extraction. |

| Ultrasound-Assisted Extraction (UAE) | Use of ultrasonic waves to disrupt cell walls and enhance solvent penetration. | Rapid, efficient, and operates at lower temperatures. | May not be as exhaustive as other methods. | Thermally labile compounds. |

| Maceration | Soaking the source material in a solvent at room temperature. | Simple, requires minimal equipment, suitable for heat-sensitive compounds. | Lower extraction efficiency, time-consuming. | Preliminary screening and small-scale extractions. |

Protocol 1: Optimized Heat Reflux Extraction for Usnic Acid from Lichens

-

Preparation: Air-dry and grind the lichen material to a fine powder.

-

Extraction: Place the powdered lichen (e.g., 10 g) in a round-bottom flask and add a suitable solvent (e.g., 150 mL of acetone).

-

Reflux: Heat the mixture to reflux for 60 minutes with constant stirring.

-

Filtration: Allow the mixture to cool, then filter to separate the extract from the solid residue.

-

Concentration: Evaporate the solvent from the filtrate under reduced pressure to obtain the crude extract.

Self-Validating System Insight: The choice of acetone as the solvent is based on its proven efficacy in dissolving usnic acid and related dibenzofurans.[7] A 60-minute reflux time has been shown to provide optimal yields for usnic acid.

Chromatographic Purification: The Path to Purity

Crude extracts typically contain a complex mixture of compounds. Chromatographic techniques are indispensable for the separation and purification of individual dibenzofurans.

Caption: General workflow for the isolation of dibenzofurans.

Key Chromatographic Techniques:

-

Column Chromatography (CC): Often the first step in purification, using stationary phases like silica gel or alumina to separate compounds based on polarity.

-

High-Performance Liquid Chromatography (HPLC): A high-resolution technique essential for the final purification of dibenzofurans. Reverse-phase columns (e.g., C18) are commonly used with mobile phases consisting of acetonitrile and water, often with a formic acid modifier for mass spectrometry compatibility.

-

Countercurrent Chromatography (CCC): A liquid-liquid partition chromatography technique that avoids solid stationary phases, which can be advantageous for preventing irreversible adsorption of samples. It has been successfully used for the fractionation of polybrominated dibenzofurans.

Structural Elucidation: Deciphering the Molecular Architecture

Once a pure compound is isolated, a combination of spectroscopic techniques is employed to determine its chemical structure.

Mass Spectrometry (MS)

Mass spectrometry provides crucial information about the molecular weight and elemental composition of the isolated compound. High-resolution mass spectrometry (HRMS) is particularly valuable for determining the precise molecular formula. Tandem mass spectrometry (MS/MS) aids in structural elucidation by providing fragmentation patterns that offer clues about the compound's substructures.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the de novo structural elucidation of natural products. A combination of 1D and 2D NMR experiments is typically required.

-

¹H NMR: Provides information about the number, environment, and connectivity of hydrogen atoms.

-

¹³C NMR: Reveals the number and types of carbon atoms in the molecule.

-

2D NMR (COSY, HSQC, HMBC): These experiments establish correlations between protons (COSY), between protons and directly attached carbons (HSQC), and between protons and carbons over two to three bonds (HMBC), allowing for the complete assembly of the molecular structure.

Table 1: Representative Spectroscopic Data for (+)-Usnic Acid

| Technique | Data | Reference |

| ¹H NMR (CDCl₃, 400 MHz) | δ 1.75 (3H, s), 2.08 (3H, s), 2.66 (6H, s), 5.9 (1H, s), 11.01 (1H, s), 13.30 (1H, s) | [1] |

| ¹³C NMR (CDCl₃, 400 MHz) | δ 7.12, 27.49, 30.87, 31.71, 58.64, 97.90, 101.08, 103.53, 104.80, 108.87, 154.7, 157.0, 163.0, 178.0, 191.29, 197.62, 199.92, 201.36 | [1] |

| HRMS (ESI) | [M-H]⁻ at m/z 343.0851 (C₁₈H₁₅O₇⁻) | [6] |

X-Ray Crystallography

For compounds that can be crystallized, single-crystal X-ray crystallography provides unambiguous determination of the three-dimensional molecular structure, including absolute stereochemistry. This technique is the gold standard for structural confirmation.

Protocol 2: General Approach to Structural Elucidation

-

Purity Assessment: Confirm the purity of the isolated compound using analytical HPLC and NMR.

-

Molecular Formula Determination: Obtain high-resolution mass spectra to determine the elemental composition.

-

1D and 2D NMR Analysis: Acquire a full suite of NMR spectra (¹H, ¹³C, DEPT, COSY, HSQC, HMBC) in a suitable deuterated solvent.

-

Structure Assembly: Integrate the data from all spectroscopic experiments to propose a planar structure.

-

Stereochemistry Determination: Use NOESY/ROESY NMR experiments and, if possible, X-ray crystallography to establish the relative and absolute stereochemistry.

-